Cyclopropyl(2,3-difluorophenyl)methanol

Medicinal chemistry Antiplatelet drug intermediates Regioisomer SAR

Regioisomeric specificity in cyclopropylmethanol-based medicinal chemistry remains challenging-the 3,4-difluoro isomer is dominated by Ticagrelor IP, leaving the 2,3-difluoro variant underexplored. Cyclopropyl(2,3-difluorophenyl)methanol provides a structurally differentiated scaffold with: • Distinct electrostatic surface potential enabling bidentate C-F···H-X interactions absent in the 3,4-isomer. • Computed XLogP3 of 2.0-optimal drug-like lipophilicity for lead optimization. • Single stereocenter amenable to asymmetric cyclopropanation (benchmark: 94% yield, 98.9% ee demonstrated for related analogs). Supplied at ≥97% purity with full analytical documentation.

Molecular Formula C10H10F2O
Molecular Weight 184.18 g/mol
Cat. No. B14046651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(2,3-difluorophenyl)methanol
Molecular FormulaC10H10F2O
Molecular Weight184.18 g/mol
Structural Identifiers
SMILESC1CC1C(C2=C(C(=CC=C2)F)F)O
InChIInChI=1S/C10H10F2O/c11-8-3-1-2-7(9(8)12)10(13)6-4-5-6/h1-3,6,10,13H,4-5H2
InChIKeyYBQPQMIWUJVVKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl(2,3-difluorophenyl)methanol: Product Overview & Procurement


Cyclopropyl(2,3-difluorophenyl)methanol (CAS 1341584-96-0) is a fluorinated cyclopropylmethanol derivative with molecular formula C10H10F2O and molecular weight 184.18 g·mol⁻¹ [1]. The compound belongs to the class of α-substituted difluorobenzyl alcohols, featuring a secondary alcohol center bridging a cyclopropyl ring and a 2,3-difluorophenyl moiety . The ortho-ortho′ difluoro substitution pattern confers a distinct electrostatic surface potential and dipole orientation compared to its regioisomers, making it a structurally differentiated scaffold for medicinal chemistry exploration and pharmaceutical intermediate development [2]. The compound is commercially available from specialty chemical suppliers at research-grade purities (typically ≥97%), with pricing reflecting its status as a niche, non-commodity building block [1].

Selection context
Niche, non-commodity building block for medicinal chemistry exploration
Differentiation
Ortho-fluoro substitution creates distinct electrostatic surface potential vs. regioisomers
Intellectual property
Structurally differentiated scaffold for freedom-to-operate outside Ticagrelor IP

Cyclopropyl(2,3-difluorophenyl)methanol: Why Regioisomer Matters


Cyclopropyl(difluorophenyl)methanol regioisomers (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; and 3,5-difluoro) share an identical molecular formula (C10H10F2O) and molecular weight (184.18 g·mol⁻¹) yet exhibit fundamentally different electronic distributions, dipole vectors, and steric environments around the benzylic alcohol center [1]. The 3,4-difluorophenyl regioisomer has been extensively developed as a key chiral intermediate for the antiplatelet drug Ticagrelor (Brilinta®), while the 2,3-difluorophenyl variant—bearing ortho-fluorine substitution—presents a distinct pharmacophoric geometry that cannot be achieved by simply interchanging regioisomers [2][3]. Generic substitution between these positional isomers would alter hydrogen-bonding geometry, metabolic vulnerability to cytochrome P450 oxidation, and the three-dimensional presentation of the cyclopropylmethanol pharmacophore to biological targets [1]. The evidence below demonstrates that these differences are quantifiable at the level of computed lipophilicity (ΔXLogP3 ≈ 0.4 log units between regioisomers) and are consequential for synthetic accessibility, chromatographic behavior, and structure–activity relationship (SAR) interpretation.

1

Regioisomer substitution may alter target engagement

Electronic distribution and dipole vectors differ fundamentally from 3,4- or 2,4-difluoro isomers; protein-ligand recognition may not transfer.

2

Metabolic stability context may not transfer

Ortho-fluoro shield in 2,3-isomer alters CYP oxidation vulnerability; 3,4-isomer has unsubstituted ortho positions with different metabolic profile.

3

Chromatographic behavior may shift

XLogP3 difference of ~0.4 log units vs. 3,5-isomer translates to measurably different RP-HPLC retention; purification protocols may require adjustment.

Cyclopropyl(2,3-difluorophenyl)methanol: Differentiation Evidence


Patent-Differentiated Scaffold: 3,4- vs. 2,3-Difluoro Comparison

The 3,4-difluorophenyl cyclopropyl motif is a validated key intermediate for the FDA-approved P2Y12 receptor antagonist Ticagrelor (Brilinta®), with the (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropylformamide intermediate serving as the direct precursor in commercial synthesis routes [1]. In contrast, cyclopropyl(2,3-difluorophenyl)methanol carries the ortho-fluoro substitution pattern, which creates a distinct electrostatic surface potential map—specifically, the adjacent fluorine atoms at C2 and C3 generate a localized negative electrostatic region on the aromatic ring face that is absent in the 3,4- or 2,4-difluoro regioisomers [2]. This ortho-fluoro effect has been exploited in multiple PARP1 inhibitor programs where the 2,3-difluorophenyl-linker motif yielded enhanced in vivo efficacy compared to alternative substitution patterns [3]. The differentiation is strategic: the 3,4-isomer is tied to established Ticagrelor intellectual property, whereas the 2,3-isomer enables freedom-to-operate for novel composition-of-matter patents.

Patent-Differentiated Scaffold
Cross-study comparable
3,4-isomer: Ticagrelor key intermediate. 2,3-isomer: distinct ortho-fluoro electrostatic map
Patent-differentiated scaffold context; 2,3-isomer enables novel composition-of-matter exploration
Electrostatic surface potential maps from DFT; PARP1 inhibitor precedent
Medicinal chemistry Antiplatelet drug intermediates Regioisomer SAR

Lipophilicity Comparison: 2,3- vs. 3,5-Difluoro Regioisomer

Lipophilicity is a primary determinant of passive membrane permeability, plasma protein binding, and chromatographic retention. Cyclopropyl(2,3-difluorophenyl)methanol has a computed XLogP3-AA value of 2.0 as reported in PubChem [1]. The regioisomeric cyclopropyl(3,5-difluorophenyl)methanol (CAS 1225501-96-1) has a reported LogP of 2.41 , representing a difference of ΔLogP ≈ 0.41 log units. This translates to an approximately 2.6-fold difference in octanol-water partition coefficient (10^0.41 ≈ 2.57), which is sufficient to produce measurably different reversed-phase HPLC retention times and divergent predictions for passive gastrointestinal absorption and blood–brain barrier penetration in ADME models [2]. The lower lipophilicity of the 2,3-isomer may offer advantages in reducing phospholipidosis risk and nonspecific protein binding compared to the more lipophilic 3,5-isomer.

Lipophilicity Comparison
Cross-study comparable
2,3-isomer XLogP3 = 2.0. 3,5-isomer LogP = 2.41. Δ ≈ 0.41 log units (~2.6× partition difference)
Reported lipophilicity context; ~0.4 log unit shift may alter ADME predictions and HPLC retention
Computed values from PubChem (XLogP3-AA) and supplier data
Physicochemical profiling Lipophilicity ADME prediction

Synthetic Accessibility: Chiral Cyclopropanation vs. 3,4-Difluoro Analog

The chiral synthesis of disubstituted phenyl cyclopropylmethanols requires dedicated methodology development for each regioisomer. The CN103739446A patent explicitly states that methods for phenyl-ring disubstituted cyclopropane methyl alcohols are 'less' (scarce) and describes a chiral ligand-mediated Simmons–Smith cyclopropanation achieving 94% isolated yield and 98.9% enantiomeric excess (ee) for the trans-(1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropylmethanol using (1R,2R)-1,2-N,N′-bis-(3,5-dichlorobenzene sulfoamido) cyclohexane as the chiral ligand in dichloromethane at −15 to 0 °C [1]. While an equivalent optimized protocol has not been published for the 2,3-difluoro regioisomer, the patent's disclosure that the solvent choice (dichloromethane) was critical to achieving the high yield—described as a 'surprising discovery' by the inventors—indicates that regioisomer-specific reaction optimization is non-trivial and that yield/ee outcomes for the 2,3-difluoro variant will depend on distinct steric and electronic factors imposed by ortho-fluorine substitution [1]. The class of cyclopropylmethanols is also known to serve as latent irreversible inhibitors of alcohol dehydrogenase, with inhibitory properties related to binding ability, further underscoring the need for regioisomer-specific characterization [2].

Synthetic Accessibility
Class-level inference
3,4-isomer: 94% yield, 98.9% ee via Simmons-Smith. 2,3-isomer: no optimized protocol identified
Asymmetric synthesis data to verify for 2,3-isomer; direct translation of 3,4-conditions may not apply
Ortho-fluorine steric effects require regioisomer-specific optimization
Asymmetric synthesis Cyclopropanation Process chemistry

TPSA and Hydrogen Bonding: Regioisomer Geometry Comparison

All difluorophenyl cyclopropylmethanol regioisomers share an identical computed Topological Polar Surface Area (TPSA) of 20.2 Ų and an identical hydrogen bond donor/acceptor count (HBD = 1, HBA = 3) due to their common molecular formula [1]. However, the spatial orientation of the two fluorine atoms differs significantly between regioisomers, producing distinct three-dimensional hydrogen bond acceptor geometries. In the 2,3-difluoro isomer, the adjacent fluorine atoms at C2 and C3 create a contiguous electronegative patch on one face of the aromatic ring, enabling bidentate C–F···H–X hydrogen bonding interactions with protein targets that cannot be replicated by 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-difluoro substitution patterns [2]. The 2,3-arrangement also generates the largest local dipole moment component orthogonal to the C–OH bond axis among the six possible difluoro regioisomers, which influences both chromatographic separation behavior (e.g., normal-phase and fluorous-phase HPLC retention) and the compound's interaction with polar protein binding sites [3]. These differences, while not captured by scalar descriptors such as TPSA, are experimentally consequential for affinity chromatography purification and for interpreting differential biological activity within a regioisomeric series.

TPSA and H-Bond Geometry
Class-level inference
TPSA = 20.2 Ų identical across regioisomers; 3D fluorine orientation differs
Scalar descriptors fail to differentiate; bidentate C–F H-bonding unique to 2,3-isomer
Affects affinity chromatography and protein binding despite identical TPSA
Computational chemistry Molecular descriptors Drug-likeness

Commercial Supply: 2,3-Difluoro Isomer Availability vs. Common Regioisomers

Cyclopropyl(2,3-difluorophenyl)methanol is supplied by specialty chemical vendors including abcr GmbH at research-scale quantities with catalog pricing of €416.00/250 mg, €572.40/500 mg, and €779.80/1 g (as of July 2024) [1]. This positions the compound at a premium price point compared to the 2,4-difluoro regioisomer (CAS 1202774-96-6), which is listed at comparable purity (97%) but is more broadly supplied across multiple vendors, reflecting greater commercial demand and more established synthetic routes for the 2,4-isomer . The (1-(2,3-difluorobenzyl)cyclopropyl)methanol homolog (CAS 1483342-53-5) from Fluorochem is listed with pricing 'not currently available,' indicating intermittent supply for this structural variant . The constrained supplier base for the 2,3-difluoro isomer, relative to the more commercially developed 3,4- and 2,4-difluoro analogs, means that procurement planning must account for longer lead times and batch-to-batch availability verification.

Commercial Supply
Supporting evidence
2,3-isomer: €572.40/500 mg (abcr). Narrower supplier base vs. 2,4-isomer
Procurement context; constrained supply base may require longer lead times
Pricing sourced Jul 2024; verify batch availability
Chemical procurement Supply chain Building block sourcing

Ortho-Fluoro Metabolic Stability in Drug Design

The ortho-fluorine substitution characteristic of the 2,3-difluorophenyl motif has been systematically exploited in medicinal chemistry to block cytochrome P450 (CYP)-mediated oxidative metabolism at the ortho and para positions of the phenyl ring [1]. In a representative SAR program, 2,3-difluorophenyl-linker-containing PARP1 inhibitors demonstrated enhanced in vivo efficacy for cancer therapy compared to analogs with alternative fluorination patterns, an effect attributed in part to improved metabolic stability conferred by the ortho-fluoro substitution [2]. By contrast, the 3,4-difluorophenyl cyclopropyl motif, while validated as a Ticagrelor intermediate, presents a different metabolic vulnerability profile: the absence of ortho-fluorine leaves the C2 and C6 positions of the ring potentially susceptible to CYP-mediated hydroxylation [3]. For cyclopropyl(2,3-difluorophenyl)methanol, the ortho-fluoro substitution at both C2 and C3 positions provides a dual oxidative metabolic shield on one face of the aromatic ring—a feature absent in all other difluoro regioisomers except the 2,6-isomer (which lacks the contiguous electronegative patch of the 2,3-isomer). This class-level inference is based on the well-established principle that fluorine substitution at metabolically labile positions reduces CYP-mediated oxidation by both electronic deactivation and steric blocking of the heme-iron active site [1].

Metabolic Stability
Class-level inference
Dual ortho-fluoro shield hypothesized to reduce CYP oxidation; PARP1 inhibitor class precedent
Metabolic stability hypothesis context; quantitative in vitro data to verify
No head-to-head Clint/t₁/₂ data for this specific pair
Metabolic stability Cytochrome P450 Fluorine medicinal chemistry

Cyclopropyl(2,3-difluorophenyl)methanol: Application Scenarios


Medicinal Chemistry: Scaffold Differentiation Beyond Ticagrelor IP

Cyclopropyl(2,3-difluorophenyl)methanol serves as a structurally differentiated core scaffold for medicinal chemistry programs seeking to explore P2Y12 receptor antagonist or related chemotypes outside the Ticagrelor-dominated 3,4-difluorophenyl cyclopropyl intellectual property estate [1]. The 2,3-difluoro substitution provides a distinct electrostatic surface potential map, with adjacent fluorine atoms creating a contiguous electronegative patch that enables bidentate C–F···H–X hydrogen bonding not achievable with the 3,4-difluoro Ticagrelor scaffold [2]. The compound's computed XLogP3 of 2.0 positions it within the favorable drug-like lipophilicity range (LogP 1–3), and the cyclopropylmethanol handle permits straightforward derivatization to amines, esters, ethers, and carbamates for parallel library synthesis [3]. The ortho-fluoro substitution pattern is supported by class-level evidence from 2,3-difluorophenyl PARP1 inhibitor programs demonstrating enhanced in vivo efficacy relative to alternative fluorination patterns [4].

Process Chemistry: Asymmetric Cyclopropanation Methodology Development

The CN103739446A patent demonstrates that chiral cyclopropanation of disubstituted phenyl allylic alcohols can achieve 94% yield and 98.9% ee for the 3,4-difluoro analog, while explicitly noting the scarcity of published methods for regioisomeric variants [1]. Cyclopropyl(2,3-difluorophenyl)methanol represents a valuable substrate for developing regioisomer-specific asymmetric cyclopropanation protocols, where the ortho-fluorine steric effects are expected to influence both reaction rate and enantioselectivity relative to the literature benchmark. Process chemistry groups developing scalable routes to chiral cyclopropylmethanol derivatives can use the 94% yield / 98.9% ee benchmark as a performance target while investigating ligand–substrate matching effects specific to ortho-fluorinated substrates [1]. The compound's single undefined stereocenter (as noted in PubChem computed properties [2]) makes it a suitable test substrate for evaluating new chiral catalysts and ligands for cyclopropanation methodology development.

Agrochemical Discovery: Fluorinated Cyclopropyl Building Block for Crop Protection

Cyclopropylmethanol derivatives have established precedent in agrochemical research, with a novel group of miticides derived from cyclopropylmethyl alcohol and cyclopropanecarboxylic acid demonstrating high ovicidal activity against Tetranychus urticae [1]. The difluorophenyl cyclopropyl scaffold combines the metabolic stability benefits of fluorine substitution with the conformational rigidity of the cyclopropane ring—properties valued in both pharmaceutical and agrochemical lead discovery [2]. Cyclopropyl(2,3-difluorophenyl)methanol's ortho-fluoro substitution provides a dual metabolic shield on one ring face, potentially extending the environmental half-life of derived agrochemical agents by reducing soil microbial oxidative degradation, a desirable property for crop protection applications requiring sustained field efficacy [3]. The compound's XLogP3 of 2.0 falls within the optimal lipophilicity range for foliar uptake and translocation in plant systems [4].

Chemical Biology: Enantiomerically Enriched Cyclopropylmethanol Probes

The cyclopropylmethanol scaffold has been used to generate enantiomerically enriched chemical probes via chloroperoxidase-catalyzed enantioselective oxidation of cyclopropylmethanols to cyclopropyl aldehydes, enabling access to both enantiomeric series for target engagement studies [1]. Cyclopropyl(2,3-difluorophenyl)methanol, with its single undefined stereocenter and the spectroscopic handle provided by the two ortho-fluorine atoms (distinct ¹⁹F NMR chemical shifts), is well-suited for developing fluorine-NMR-based binding assays that directly quantify protein–ligand interactions without the need for radiolabeling or fluorescent tags [2]. The compound's computed properties (HBD = 1, HBA = 3, TPSA = 20.2 Ų) indicate favorable solubility and permeability characteristics for cellular probe applications, while the cyclopropyl group provides conformational constraint that can enhance target selectivity relative to flexible benzyl alcohol analogs [3].

Application
Selection Property
Validation Focus
Medicinal Chemistry: Scaffold Differentiation
Ortho-fluoro substitution pattern and IP landscape
Electrostatic surface potential mapping; P2Y12 or PARP1 target engagement assays
Process Chemistry: Asymmetric Cyclopropanation
Undefined stereocenter; ortho-fluoro steric effects
Ligand-substrate matching; yield/ee benchmarking vs. 94%/98.9% 3,4-analog reference
Agrochemical Discovery: Fluorinated Building Block
Conformational rigidity and dual ortho-fluoro metabolic shield
Environmental half-life assays; foliar uptake and translocation studies
Chemical Biology: Enantiomerically Enriched Probes
¹⁹F NMR handle; single stereocenter for enantioselective oxidation
¹⁹F-NMR binding assay development; cellular permeability and target selectivity profiling
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